Structural Differentiation via Hydrogen Bond Donor/Acceptor Capacity
The target compound possesses a free phenolic -OH group at the 2-position of the benzonitrile ring, which provides a hydrogen bond donor (HBD) not present in close analogs like CAS 918340-54-2, where this position is alkylated . In kinase inhibitor design, the presence of a HBD in the hinge-binding region or solvent-exposed area can significantly impact target selectivity and physicochemical properties. The polar surface area (PSA) of the target compound is calculated to be 76.58 Ų , which is higher than that of typical hinge-binding kinase inhibitors lacking a free hydroxyl group, potentially leading to improved solubility and altered permeability profiles.
| Evidence Dimension | Functional group differentiation: Hydrogen bond donor capacity |
|---|---|
| Target Compound Data | PSA = 76.58 Ų; contains free phenolic -OH |
| Comparator Or Baseline | CAS 918340-54-2 (2-[(3-methyl-2-buten-1-yl)oxy] analog): lacks free phenolic -OH |
| Quantified Difference | Difference in HBD count: 2 vs 1; PSA difference not directly reported for comparator but expected to be lower |
| Conditions | Calculated physicochemical properties based on standard cheminformatics models |
Why This Matters
The presence of a free hydroxyl group influences solubility, permeability, and hydrogen bonding potential, which are critical parameters for in vitro assay performance and lead optimization campaigns.
